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Compound of Interest
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Cat. No.: B190005

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of 4-Hydroxy-3-methylbenzonitrile (IUPAC Name: 4-hydroxy-3-methylbenzonitrile,
CAS No. 15777-70-5).[1] Due to the limited availability of experimental spectroscopic data in
public databases, this document presents predicted spectroscopic data based on
computational models, alongside a detailed, plausible synthetic protocol. Furthermore, a
hypothesized biological mechanism of action is presented, drawing from the known activities of
structurally related phenolic compounds. This guide is intended to serve as a valuable resource
for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Spectroscopic Data

While experimental spectra for 4-Hydroxy-3-methylbenzonitrile are not readily available in
reviewed literature, the following tables summarize the predicted spectroscopic data. These
predictions are based on established principles of spectroscopy and computational chemistry,
providing a foundational dataset for the identification and characterization of this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxy-3-methylbenzonitrile is expected to exhibit characteristic
peaks corresponding to its principal functional groups.
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Functional Group

Predicted

Intensity Notes
Wavenumber (cm~?)

O-H Stretch (Phenol)

The broadness is due
3600-3200 Strong, Broad to intermolecular
hydrogen bonding.

C-H Stretch ) Characteristic of the
_ 3100-3000 Medium _
(Aromatic) benzene ring.
Corresponding to the
C-H Stretch (Methyl) 2960-2850 Medium methyl group
substituent.
A highly characteristic
C=N Stretch (Nitrile) 2240-2220 Strong, Sharp and intense
absorption.
Multiple bands are
C=C Stretch )
) 1600-1450 Medium-Strong expected for the
(Aromatic) o
aromatic ring.
) In-plane bending
O-H Bend (Phenol) 1410-1310 Medium o
vibration.
C-O Stretch (Phenol) 1260-1180 Strong

Predicted *H NMR Spectroscopy

The predicted *H NMR spectrum in a typical deuterated solvent (e.g., CDCIs) would show

distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.
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Predicted
Chemical Shift

(Ppm)

Proton Type

Multiplicity

Integration

Notes

Phenolic OH 4.5-6.0

Singlet (broad)

1H

Chemical shift
can be variable
and the peak
may be broad;
will exchange
with D20.

Aromatic H 6.8-7.5

Multiplet

3H

The exact shifts
and coupling
patterns will
depend on the
electronic

environment.

Methyl CHs 2.1-2.4

Singlet

3H

A sharp singlet
for the methyl

group protons.

Predicted **C NMR Spectroscopy

The 3C NMR spectrum is predicted to show eight distinct signals corresponding to the eight

carbon atoms in the molecule.
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Carbon Type

Predicted Chemical Shift
(Ppm)

Notes

The carbon atom attached to

C-OH (Aromaitic) 155-160
the hydroxyl group.
_ The carbon atom to which the
C-CN (Aromatic) 100-110 o )
nitrile group is attached.
] The carbon atom bearing the
C-CHs (Aromatic) 125-130
methyl group.
) Multiple signals are expected
Aromatic CH 115-135 )
for the other aromatic carbons.
C=N (Nitrile) 117-120 The carbon of the nitrile group.
The carbon of the methyl
Methyl CHs 15-20

group.

Predicted Mass Spectrometry

The mass spectrum of 4-Hydroxy-3-methylbenzonitrile is expected to show a prominent

molecular ion peak. Predicted collision cross-section data for various adducts are also

available.
Parameter Predicted Value Notes
Molecular Formula CsH7NO [1]
Molecular Weight 133.15 g/mol [1]
Monoisotopic Mass 133.0528 Da [1]

[M+H]*

134.0600 m/z

[2]

[M-H]-

132.0455 m/z

[2]

Predicted Fragmentation

[M-HCNJ*, [M-CHs]*

Common fragmentation
pathways for benzonitriles and

methylated aromatics.
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Experimental Protocols

As 4-Hydroxy-3-methylbenzonitrile is not readily available commercially, a plausible synthetic
route is detailed below. This two-step synthesis starts from the commercially available o-cresol.

Synthesis of 4-Hydroxy-3-methylbenzaldehyde

This intermediate can be synthesized from o-cresol via the Reimer-Tiemann reaction.
Materials:

0-Cresol

Chloroform (CHCIs)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCI)

Water

Ethanol

Procedure:

o A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a
reflux condenser and a dropping funnel.

e 0-Cresol is added to the flask, and the mixture is heated.

o Chloroform is added dropwise to the heated mixture with vigorous stirring.
 After the addition is complete, the reaction mixture is refluxed for several hours.
e The excess chloroform is removed by distillation.

e The remaining alkaline solution is acidified with hydrochloric acid.
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e The resulting mixture is steam distilled to separate the product from unreacted starting
materials and side products.

e The crude 4-hydroxy-3-methylbenzaldehyde is then purified by recrystallization from a
suitable solvent such as agueous ethanol.

Synthesis of 4-Hydroxy-3-methylbenzonitrile

The target compound can be synthesized from 4-hydroxy-3-methylbenzaldehyde by conversion
to the corresponding oxime, followed by dehydration.[3]

Step 1: Formation of 4-Hydroxy-3-methylbenzaldoxime

Materials:

4-Hydroxy-3-methylbenzaldehyde

Hydroxylamine hydrochloride (NH20H-HCI)

Sodium hydroxide (NaOH) or Sodium carbonate (Na2COs)

Water

Ethanol

Procedure:

4-Hydroxy-3-methylbenzaldehyde is dissolved in ethanol in a reaction flask.

e An agueous solution of hydroxylamine hydrochloride and sodium hydroxide (or sodium
carbonate) is prepared and added to the aldehyde solution.

e The mixture is stirred at room temperature or gently warmed until the reaction is complete
(monitored by TLC).

e The reaction mixture is then poured into cold water and acidified to precipitate the oxime.

e The crude 4-hydroxy-3-methylbenzaldoxime is collected by filtration, washed with water, and
dried.
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Step 2: Dehydration of 4-Hydroxy-3-methylbenzaldoxime
Materials:
e 4-Hydroxy-3-methylbenzaldoxime

e Acetic anhydride ((CH3CO)20) or another suitable dehydrating agent (e.g., thionyl chloride,
phosphorus pentoxide)

o Pyridine (optional, as a catalyst)

Procedure:

e The dried 4-hydroxy-3-methylbenzaldoxime is mixed with an excess of acetic anhydride.
e The mixture is heated under reflux for a few hours.

 After cooling, the reaction mixture is poured into ice water to hydrolyze the excess acetic
anhydride and precipitate the product.

e The crude 4-Hydroxy-3-methylbenzonitrile is collected by filtration, washed thoroughly with
water, and then purified by recrystallization or column chromatography.

Biological Context and Signaling Pathways

Phenolic compounds, including various substituted benzonitriles, are known to possess a
range of biological activities, often attributed to their antioxidant and enzyme-inhibiting
properties. While the specific biological targets of 4-Hydroxy-3-methylbenzonitrile have not
been extensively studied, its structure suggests potential interactions with pathways involved in
cellular stress and inflammation.

Hypothesized Mechanism of Action

It is hypothesized that 4-Hydroxy-3-methylbenzonitrile may act as an antioxidant by
scavenging reactive oxygen species (ROS). Furthermore, it could potentially modulate
inflammatory responses by inhibiting pro-inflammatory enzymes such as cyclooxygenases
(COX) or by influencing transcription factors like NF-kB, which play a crucial role in the
inflammatory cascade.
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Visualized Signaling Pathway

The following diagram illustrates a potential mechanism by which 4-Hydroxy-3-
methylbenzonitrile could exert antioxidant and anti-inflammatory effects.

Scavenging Reactive Oxygen Oxidative Cellular
4-Hydroxy-3-methyl- | Species (ROS) Damage
benzonitrile

Inhibition

NF-kB Signaling Activation 3 Pro-inflammatory Inflammation
Inﬂglpmalgory Pathway Cytokines
imuli

Click to download full resolution via product page

Caption: Hypothesized antioxidant and anti-inflammatory action of 4-Hydroxy-3-
methylbenzonitrile.

Disclaimer

The spectroscopic data presented in this document are predicted and have not been confirmed
by experimental analysis. The synthetic protocols are based on established chemical
transformations and may require optimization. The biological activities and signaling pathways
described are hypothesized based on the chemical structure and the known properties of
related compounds and require experimental validation. This document is intended for
informational purposes for a scientific audience and should not be used as a substitute for
rigorous experimental investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b190005#spectroscopic-data-for-4-hydroxy-3-
methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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